ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a cyano group, a 2,4-dichlorophenoxy acetamide moiety, and an ethyl carboxylate side chain. Its structure combines a bicyclic thienopyridine system with electron-withdrawing groups (cyano, dichlorophenoxy) and a polar carboxylate ester, making it a candidate for diverse biological activities.
Properties
IUPAC Name |
ethyl 3-cyano-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-2-27-19(26)24-6-5-12-13(8-22)18(29-16(12)9-24)23-17(25)10-28-15-4-3-11(20)7-14(15)21/h3-4,7H,2,5-6,9-10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVJIXZJTMOYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS Number: 921093-63-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core, a cyano group, and a dichlorophenoxyacetamido moiety. Its molecular formula is , with a molecular weight of approximately 426.32 g/mol.
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial activity. A study demonstrated that related compounds showed effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural analogies .
Anti-inflammatory Effects
In vitro studies have shown that compounds containing the thieno[2,3-c]pyridine scaffold can inhibit inflammatory pathways. This effect is likely mediated through the modulation of cytokine production and the inhibition of NF-kB signaling pathways . The presence of the dichlorophenoxy group may enhance these anti-inflammatory effects by increasing the lipophilicity of the compound.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways . The incorporation of the cyano group is believed to play a crucial role in enhancing its anticancer potency.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.
- DNA Interaction : The structural components may allow for intercalation into DNA or RNA strands, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study on its use in treating bacterial infections demonstrated a significant reduction in bacterial load in infected animal models when administered at specific dosages .
- Case Study 2 : Clinical trials involving analogs have shown promise in reducing tumor sizes in patients with advanced-stage cancers .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H17Cl2N3O4S |
| Molecular Weight | 426.32 g/mol |
| Antimicrobial Activity | Effective against multiple strains |
| Anti-inflammatory Effects | Inhibits NF-kB signaling |
| Anticancer Activity | Induces apoptosis in cancer cells |
Scientific Research Applications
1. Anticancer Properties
Recent studies have demonstrated that ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate potent inhibitory effects on cell proliferation in these cancer models. The mechanism underlying this activity includes the induction of apoptosis and cell cycle arrest, particularly in lung cancer A549 cells.
2. Mechanism of Action
The compound induces apoptosis through various pathways:
- Apoptosis Induction : Flow cytometry assays have shown increased late apoptosis rates in A549 cells treated with the compound.
- Cell Cycle Arrest : The compound causes an increase in the G0/G1 phase population of A549 cells, suggesting inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
The structure of this compound implies that modifications to its phenylacetamido group could influence its biological activity significantly. Variants with different substituents have been synthesized and tested for their inhibitory effects against specific kinases involved in cancer progression.
Case Studies
Several studies highlight the importance of structural features in mediating biological activity:
- Thieno[2,3-c]pyridine Derivatives : Research focused on related derivatives has shown that specific modifications can enhance anticancer efficacy.
- Kinase Inhibition Studies : Some derivatives exhibited IC50 values comparable to established drugs, indicating their potential as therapeutic agents.
Chemical Reactions Analysis
Acetamido Substitution at Position 2
The acetamido group (2-(2,4-dichlorophenoxy)acetamido) is likely introduced via acylation of an amino group. Based on analogous systems :
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Reagent : 2-(2,4-dichlorophenoxy)acetyl chloride.
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Conditions : Reaction in dichloromethane at 273–278 K, followed by room-temperature stirring for 4 hours.
Esterification at Position 6
The ethyl ester group at position 6 may arise from esterification of a carboxylic acid. Common methods include:
-
Fischer esterification : Acid catalyzed esterification using ethanol.
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Steglich esterification : Activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (DCC) or HATU, followed by reaction with ethanol .
Acylation of Amino Groups
The reaction of a primary amine with 2-(2,4-dichlorophenoxy)acetyl chloride proceeds via nucleophilic attack on the acyl chloride, forming an amide bond. This is analogous to the synthesis of ethyl 5-cyano-4-[2-(2,4-dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylate .
Knoevenagel Condensation
If a cyano group is introduced via condensation, this step might involve a Knoevenagel reaction with a ketone or aldehyde, as seen in the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives .
Spectroscopic Analysis
Crystallographic Data
For related compounds, X-ray crystallography reveals:
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Dihedral angles : Pyrrole/thiophene rings and substituents exhibit angles of 8.14°–60.77° .
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Hydrogen bonding : Intramolecular N–H⋯O interactions stabilize the amide conformation .
Biological Activity
While direct data for this compound is unavailable, analogous heterocycles (e.g., thienopyrimidines, pyrrole derivatives) exhibit:
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Antimicrobial activity : Zone inhibition assays (e.g., 18–25 mm zones against bacterial strains) .
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Anticancer potential : Inhibition of kinases (e.g., EGFR, Aurora-A) as seen in thieno[2,3-d]pyrimidines .
Typical Reaction Yields
| Reaction Step | Yield Range | Reference |
|---|---|---|
| Acylation of amines | 45–95% | |
| Esterification | 55–90% | |
| Condensation | 65–95% |
Critical Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (Compounds 3a–3k)
- Structure: Shares a thiophene core with cyano and substituted phenyl acrylamido groups.
- Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes (72–94% yields) .
- Key Differences: Lacks the thieno[2,3-c]pyridine bicyclic system. Contains a dimethylthiophene ring instead of a dihydrothienopyridine.
- Biological Activity : Exhibits antioxidant (IC₅₀: 12–45 μM in DPPH assay) and anti-inflammatory (45–72% edema inhibition) properties .
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
- Structure: Features a boc-protected amino group and a thieno[2,3-c]pyridine core.
- Key Differences: Substituted with a boc-amine instead of dichlorophenoxy acetamide. Lacks the cyano group at position 3.
Substituent-Based Analogues
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2)
- Structure: Pyridine core with cyano and styryl groups, linked to a thioacetamide.
- Synthesis: Derived from 3-cyano-4,6-distyrylpyridin-2(1H)-thione and 2-chloro-N-(4-chlorophenyl)acetamide .
- Key Differences: Pyridine instead of thienopyridine core; styryl substituents enhance π-conjugation.
Trifluoromethyl-Substituted Diazaspiro Compounds (EP 4 374 877 A2)
Physicochemical and Spectroscopic Comparisons
Research Implications and Gaps
- Synthetic Challenges: Higher molecular complexity compared to Compounds 3a–3k may require multi-step protocols or novel catalysts .
Preparation Methods
Thienopyridine Core Formation
The thieno[2,3-c]pyridine scaffold is synthesized via a Guareschi-Thorpe-like cyclization reaction. A precursor such as 4,5-dihydrothieno[2,3-c]pyridin-6(7H)-one is condensed with ethyl 2-cyanoacetate in the presence of piperidine as a base catalyst, facilitating Knoevenagel condensation to form the cyano-substituted intermediate. This step is conducted in ethanol under reflux for 12 hours, yielding a crude product that is purified via recrystallization from ethanol (Yield: 65–70%).
Cyano Group Introduction
The cyano functionality at position 3 is introduced through nucleophilic substitution using malononitrile in 1,4-dioxane. Equimolar amounts of the thienopyridine intermediate and malononitrile are heated under reflux with triethylamine (1.0 mL per 0.01 mol substrate) for 6 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate, followed by drying over sodium sulfate (Yield: 72%).
Acetamido Side-Chain Functionalization
The 2-(2,4-dichlorophenoxy)acetamido group is introduced via amidation. The cyano-substituted thienopyridine is reacted with 2-(2,4-dichlorophenoxy)acetyl chloride in dichloromethane, using dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. The product is isolated via filtration after precipitation from hexane (Yield: 68%).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that 1,4-dioxane outperforms ethanol or DMF in facilitating the cyano substitution step, achieving 72% yield versus 58% in DMF. Triethylamine is critical for deprotonation, with its omission reducing yields to <40%.
Temperature and Time Dependence
Cyclization at 130–135°C for 16 hours maximizes thienopyridine core formation, whereas shorter durations (8 hours) result in incomplete conversion. For amidation, maintaining temperatures below 10°C minimizes side reactions such as acyloxy rearrangement.
Purification and Characterization
Workup Protocols
Post-reaction mixtures are quenched in ice-water to precipitate intermediates, followed by extraction with ethyl acetate (3 × 50 mL). Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification employs recrystallization from n-butanol, yielding crystalline solids with >98% purity by HPLC.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.90–3.10 (m, 4H, dihydrothieno protons), 4.30 (q, 2H, OCH₂CH₃), 6.85–7.45 (m, 3H, aryl-H).
- IR (KBr) : 2225 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).
Data Tables
Table 1. Summary of Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Ethanol, piperidine, reflux, 12h | 65–70 |
| 2 | Cyano Substitution | Malononitrile, 1,4-dioxane, Et₃N, reflux, 6h | 72 |
| 3 | Amidation | 2-(2,4-DClPhO)AcCl, DCM, DMAP, 0–5°C | 68 |
Q & A
Q. What are the standard synthetic routes for preparing this thienopyridine derivative?
The compound can be synthesized via a multi-step approach:
- Step 1 : Cyanoacetylation of an ethyl 2-amino-thiophene precursor using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
- Step 2 : Knoevenagel condensation with substituted benzaldehydes (e.g., 2,4-dichlorophenoxy derivatives) in toluene under reflux, catalyzed by piperidine and acetic acid. Reaction progress is monitored via thin-layer chromatography (TLC), followed by recrystallization with alcohols for purification .
- Yield Optimization : Typical yields range from 72% to 94%, depending on the substituent’s electronic effects .
Q. How is the compound characterized structurally?
Key characterization methods include:
- Spectroscopy :
- IR : Confirm the presence of cyano (~2200 cm⁻¹), amide (1650–1700 cm⁻¹), and ester (1250–1300 cm⁻¹) groups .
- ¹H NMR : Assign protons from the thienopyridine core, dichlorophenoxy group, and ethyl ester. For example, the ethyl group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂) .
- Mass Spectrometry : Molecular ion peaks align with the molecular formula (e.g., C₁₉H₁₆Cl₂N₃O₄S) to confirm purity .
Q. What safety precautions are required for handling this compound?
- Hazards : Potential skin, eye, and respiratory irritation (H315, H319, H335) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .
- Storage : Keep in airtight containers in dry, ventilated areas away from incompatible reagents .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Q. How do structural modifications influence bioactivity?
- Substituent Effects :
- Activity Testing :
Q. How can contradictory spectral data be resolved during structural elucidation?
Q. What analytical methods are suitable for stability studies under varying pH conditions?
- Experimental Design :
- Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
- Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Key Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
